1,3(2H)-Pyridinedicarboxylic acid, 5,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) ester
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Overview
Description
1,3(2H)-Pyridinedicarboxylic acid, 5,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) ester is a chemical compound with significant applications in organic synthesis and pharmaceutical research. It is commonly used as an intermediate in the synthesis of various biologically active molecules and as a reagent in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(2H)-Pyridinedicarboxylic acid, 5,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) ester typically involves the reaction of 1,2,5,6-tetrahydropyridine with boronic acid pinacol ester under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
1,3(2H)-Pyridinedicarboxylic acid, 5,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1,3(2H)-Pyridinedicarboxylic acid, 5,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes and receptors.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3(2H)-Pyridinedicarboxylic acid, 5,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) ester involves its role as a boronic ester. Boronic esters are known to form reversible covalent bonds with diols and other nucleophiles, making them valuable in various chemical reactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the molecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester
- 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Uniqueness
1,3(2H)-Pyridinedicarboxylic acid, 5,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) ester is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its boronic ester group makes it particularly valuable in cross-coupling reactions, enabling the synthesis of complex organic molecules with high precision .
Biological Activity
1,3(2H)-Pyridinedicarboxylic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound of focus, 1,3(2H)-pyridinedicarboxylic acid, 5,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) ester , exhibits a complex structure that may influence its interaction with biological targets. This article aims to synthesize available research findings on the biological activity of this compound.
Chemical Structure and Properties
The compound features a pyridine ring with two carboxylic acid groups and a dioxaborolane moiety. The presence of these functional groups is crucial for its biological interactions and potential pharmacological effects.
Antimicrobial Activity
Research indicates that pyridinedicarboxylic acid derivatives often exhibit antimicrobial properties. For instance:
- Antibacterial Effects : Certain derivatives have shown significant antibacterial activity against Escherichia coli and Staphylococcus aureus. In studies involving similar compounds, IC50 values demonstrated potent efficacy in inhibiting bacterial growth .
Compound | Target Organism | IC50 (μM) |
---|---|---|
1 | E. coli | 158.5 |
3 | S. aureus | Not specified |
Anticancer Activity
The anticancer potential of pyridine derivatives is well-documented:
- Cytotoxicity : Compounds derived from pyridinedicarboxylic acid have been evaluated for cytotoxic effects against various cancer cell lines. For example, one study reported moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cardiac cells .
Compound | Cancer Cell Line | Cytotoxicity (IC50 μM) |
---|---|---|
16 | Ovarian | Moderate |
18 | Breast | Limited |
Anti-inflammatory Activity
Pyridinedicarboxylic acid derivatives have also been studied for their anti-inflammatory properties:
- Inhibition of Edema : A series of derivatives were tested for their ability to reduce edema in animal models. Results indicated significant inhibition percentages at various dosages .
Compound No. | Dose (mg/kg) | % Inhibition of Edema |
---|---|---|
3 | 2.5 | 86.16 ± 0.052 |
4 | 5.0 | 98.56 ± 0.060 |
The biological activities of pyridinedicarboxylic acid derivatives can be attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Some studies have highlighted the inhibition of enzymes such as glutamate decarboxylase with a Ki value indicating strong binding affinity . This suggests potential applications in neurological disorders.
- Cellular Pathways : Investigations into the cellular mechanisms reveal that these compounds may modulate signaling pathways involved in inflammation and cancer progression.
Case Study 1: Antibacterial Screening
A recent study screened a library of pyridinedicarboxylic acid derivatives for antibacterial activity against common pathogens. The results highlighted several compounds with promising antibacterial profiles, particularly those incorporating the dioxaborolane moiety.
Case Study 2: Anticancer Evaluation
In vitro studies assessed the cytotoxicity of selected pyridinedicarboxylic acid derivatives against ovarian and breast cancer cell lines. The findings indicated that modifications in the ester group significantly influenced cytotoxic efficacy.
Properties
CAS No. |
916150-51-1 |
---|---|
Molecular Formula |
C17H28BNO6 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C17H28BNO6/c1-15(2,3)23-14(22)19-9-8-12(11(10-19)13(20)21)18-24-16(4,5)17(6,7)25-18/h8-10H2,1-7H3,(H,20,21) |
InChI Key |
OHGUNTRWSANICB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CN(CC2)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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